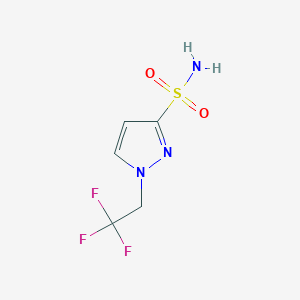

1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-sulfonamide is a chemical compound that features a pyrazole ring substituted with a trifluoroethyl group and a sulfonamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-sulfonamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Trifluoroethyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted pyrazole derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Pyrazole sulfonamides have been identified as potent inhibitors of Trypanosoma brucei N-myristoyltransferase (TbNMT), an attractive therapeutic target for treating human African trypanosomiasis (HAT) .

Lead Optimization for CNS Penetration:

- 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-sulfonamide derivatives have been explored to improve the blood-brain barrier penetration of pyrazole sulfonamide inhibitors of TbNMT . The goal was to develop new drug treatments for both hemolymphatic and CNS stages of HAT .

- Modifications to pyrazole sulfonamides, including capping the sulfonamide group with fluoroalkyl groups like 2,2,2-trifluoroethyl, have markedly improved blood-brain barrier permeability by reducing polar surface area .

Metabolic Stability and Oral Exposure:

- The introduction of a 2,2,2-trifluoroethyl group to the sulfonamide cap has reduced microsomal turnover, improving metabolic stability and oral exposure . For instance, replacing the methyl group of a piperidine derivative with a 2,2,2-trifluoroethyl group resulted in reduced microsomal turnover, although at the expense of potency .

Lactate Dehydrogenase (LDH) Inhibition:

- Pyrazole-based compounds, including sulfonamides, have been identified as inhibitors of LDH enzyme activity . These inhibitors have demonstrated sub-micromolar suppression of cellular lactate output and inhibition of cell growth in human pancreatic cancer and Ewing’s sarcoma cell lines .

Case Studies

Optimization of Pyrazole Sulfonamides for TbNMT Inhibition :

- Background: Pyrazole sulfonamide DDD85646 (1) was identified as a potent inhibitor of TbNMT but had poor central nervous system (CNS) exposure, limiting its use to the hemolymphatic form of HAT .

- Objective: To improve blood-brain barrier permeability and selectivity of pyrazole sulfonamides .

- Methods and Results: Modifications to the pyrazole sulfonamides improved blood-brain barrier permeability by reducing polar surface area and capping the sulfonamide. Replacing the methyl group with a 2,2,2-trifluoroethyl group reduced microsomal turnover .

- Conclusion: Optimized compounds showed improved potency, selectivity, and brain penetration, but further work was needed to address metabolic stability and oral exposure issues .

Pyrazole-Based Lactate Dehydrogenase Inhibitors :

- Background: A pyrazole-based hit was identified from quantitative high-throughput screening (qHTS), and structure-based design was used to develop nanomolar inhibitors of LDH enzyme activity .

- Objective: To optimize the pyrazole-based chemotype to improve potency and pharmacokinetic properties .

- Methods and Results: Optimization efforts resulted in lead compounds with favorable in vitro ADME properties. These compounds inhibited LDH in highly glycolytic MiaPaCa-2 and A673 cell lines, demonstrating sub-micromolar suppression of cellular lactate output and inhibition of cell growth .

- Conclusion: The optimized compounds enabled studies of the effects of pharmacological LDH inhibition in animal models and interrogation of a synergistic role in T cell-based immunotherapy .

Data Tables

Insights

Mecanismo De Acción

The mechanism of action of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-sulfonamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can interact with enzymes and receptors, potentially inhibiting their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide

- 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-thiol

- 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-phosphonate

Uniqueness

1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-sulfonamide is unique due to the presence of both the trifluoroethyl and sulfonamide groups, which confer distinct chemical and biological properties. The trifluoroethyl group enhances lipophilicity and metabolic stability, while the sulfonamide group provides potential for enzyme inhibition and receptor binding.

Actividad Biológica

1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a trifluoroethyl group and a sulfonamide moiety. The trifluoroethyl group is known to enhance lipophilicity and metabolic stability, which can influence the compound's biological activity.

Antiparasitic Activity

Research has identified this compound as a potent inhibitor of Trypanosoma brucei N-myristoyltransferase (TbNMT), which is a target for treating human African trypanosomiasis (HAT). The compound exhibited significant activity with an IC50 value in the low micromolar range. Modifications to the structure have been shown to improve blood-brain barrier permeability, making it a candidate for treating both hemolymphatic and central nervous system stages of HAT .

Anticancer Potential

In vitro studies have suggested that derivatives of pyrazole sulfonamides can induce apoptosis in cancer cell lines. For instance, compounds derived from this class have shown enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin. The mechanism appears to involve disruption of cellular signaling pathways critical for cancer cell survival .

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in critical metabolic pathways in parasites and cancer cells.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Targeting Protein Interactions : The trifluoroethyl group enhances interactions with target proteins, potentially increasing selectivity and potency.

Case Studies

Several studies have highlighted the effectiveness of this compound:

- Study on Trypanosomiasis : A study demonstrated that modifications to the sulfonamide group significantly improved efficacy against T. brucei, achieving an EC50 value as low as 0.002 μM in specific assays .

- Cancer Cell Line Analysis : In another study, derivatives were tested against various cancer cell lines, showing that structural modifications could lead to improved cytotoxicity and selectivity for cancerous cells over normal cells .

Data Tables

| Compound | Target | IC50 (μM) | Remarks |

|---|---|---|---|

| This compound | TbNMT | 0.002 | High potency against T. brucei |

| Derivative A | Cancer Cells | 0.5 | Enhanced apoptosis induction |

| Derivative B | Cancer Cells | 0.8 | Improved selectivity over normal cells |

Propiedades

IUPAC Name |

1-(2,2,2-trifluoroethyl)pyrazole-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3N3O2S/c6-5(7,8)3-11-2-1-4(10-11)14(9,12)13/h1-2H,3H2,(H2,9,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKFICUQNWMWFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1S(=O)(=O)N)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.